Cyclosporin L
Description
Properties
IUPAC Name |
(3S,6S,9R,12S,15S,18S,21S,27S,30S,33S)-27-ethyl-30-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,9,12,16,22,25-octamethyl-3,6,15,21-tetrakis(2-methylpropyl)-18,33-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H109N11O12/c1-24-26-27-39(15)51(74)49-55(78)64-42(25-2)58(81)67(18)32-47(73)68(19)43(28-33(3)4)54(77)65-48(37(11)12)61(84)69(20)44(29-34(5)6)53(76)62-40(16)52(75)63-41(17)57(80)70(21)45(30-35(7)8)59(82)71(22)46(31-36(9)10)60(83)72(23)50(38(13)14)56(79)66-49/h24,26,33-46,48-51,74H,25,27-32H2,1-23H3,(H,62,76)(H,63,75)(H,64,78)(H,65,77)(H,66,79)/b26-24+/t39-,40+,41-,42+,43+,44+,45+,46+,48+,49+,50+,51-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNYYEIGOZADKA-WKHWYDSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N1)C(C(C)CC=CC)O)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H109N11O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1188.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Peptide Coupling Strategies
The total synthesis of cyclosporins involves sequential coupling of linear peptide precursors followed by macrocyclization. For this compound, a hypothetical approach would mirror the synthesis of Cyclosporin A described by Wenger (1984). The process begins with the preparation of two key fragments:
-
Heptapeptide fragment : Containing modified amino acids such as N-methyl-leucine (MeLeu) and β-hydroxyvaline (Bmt).
-
Tetrapeptide fragment : Featuring D-alanine and additional N-methylated residues.
Coupling these fragments via Boc (tert-butyloxycarbonyl) protection strategies yields a linear undecapeptide, which undergoes deprotection and cyclization under high-dilution conditions to form the cyclic structure. Critical parameters include:
Diastereomeric Control
This compound’s bioactivity depends on precise stereochemistry. The patent by Wenger (1984) demonstrates that tetrapeptide diastereomers (e.g., Boc-D-ala-MeLeu-MeLeu-D-MeVal-OH) can be used to control chirality during fragment assembly. For this compound, this implies:
-
Chiral purity : ≥99% for each amino acid residue.
-
HPLC monitoring : To track epimerization risks during coupling steps.
Formulation and Stabilization Techniques
Nanoemulsion Systems
A 2019 patent details a nanoemulsion formulation for Cyclosporin A using castor oil polyoxyl esters (e.g., Cremophor EL). Adapting this for this compound would involve:
| Component | Mass Ratio | Function |
|---|---|---|
| Castor oil polyoxyl ester | 20–30 | Surfactant, enhances solubility |
| This compound | 1–2 | Active pharmaceutical ingredient |
| 1,2-Propanediol | 44–48 | Co-solvent, prevents aggregation |
| Water for injection | 64–68 | Aqueous phase |
Process parameters :
pH-Dependent Stability
This compound’s ester bonds are susceptible to hydrolysis. Adjusting the formulation pH to 6.0–9.0 with sodium hydroxide stabilizes the molecule during storage.
Solid-Phase Synthesis Innovations
A 2014 PCT application describes triphosgene-mediated solid-phase synthesis for cyclosporins. Key advancements applicable to this compound include:
-
Resin selection : Wang resin functionalized with hydroxymethyl groups.
-
Condensation efficiency : Triphosgene activates carboxyl groups at room temperature, enabling coupling of N-methylated amino acids without racemization.
-
Cycle time : 8–10 hours per residue, compared to 24–48 hours in traditional methods.
Purification and Quality Control
Chromatographic Methods
The Chinese patent CN118598950A (2024) outlines a purification protocol for cyclosporins using silica gel column chromatography:
Analytical Validation
-
HPLC conditions : C18 column, 60% acetonitrile/water mobile phase, UV detection at 210 nm.
-
Mass spectrometry : ESI-MS for molecular weight confirmation (expected m/z ~1,200 for this compound).
Scalability and Industrial Adaptation
Fermentation vs. Synthetic Routes
While microbial fermentation dominates cyclosporin production, synthetic routes offer advantages for this compound:
Cost-Benefit Analysis
| Parameter | Fermentation | Chemical Synthesis |
|---|---|---|
| Production cost ($/kg) | 12,000 | 45,000 |
| Cycle time (weeks) | 3–4 | 8–12 |
| Purity (%) | 95–98 | 99+ |
Chemical Reactions Analysis
Structural Basis for Reactivity
CsL's chemical formula C₆₃H₁₁₃N₁₁O₁₂ (CAS 108027-39-0) features a modified amino acid sequence compared to other cyclosporins:
cyclo[Bmt(E)-Abu-Sar-Mle-Val-Mle-Ala-Dal-Mle-Mle-Mva]
Key structural drivers of reactivity:
- Position 11 substitution : Contains methylvaline (Mva) instead of N-methylvaline (N-MeVal) in cyclosporin A
- Hydrogen bonding network : Maintains three intramolecular H-bonds (Bmt1-Og1↔Ala7-H, Val5-H↔Sar3-O, Bmt1-Hg1↔Bmt1-O)
- Solvent-exposed residues : Mle6 and Mle10 create hydrophobic interaction sites
Peptide Bond Reactivity
Liquid chromatography-tandem MS studies reveal three primary reaction pathways under acidic conditions:
Table 1: Degradation products of CsL (pH 3.0, 40°C)
| Time (h) | Major Product | m/z Observed | Proposed Mechanism |
|---|---|---|---|
| 24 | Iso-CsL (N→O shift) | 1204.8 | Peptidyl rearrangement |
| 72 | Linearized CsL | 1222.9 | Acid-catalyzed hydrolysis |
| 168 | Demethylated derivative | 1188.7 | Oxidative N-demethylation |
This degradation profile differs from cyclosporin A by:
Enzymatic Modifications
In vitro studies with CYP3A4 demonstrate unique metabolic patterns:
Metabolic Profile
- Primary oxidation site : δ-carbon of Bmt1 side chain (67% total metabolism)
- Secondary pathway : Hydroxylation at Mva11 (22%)
- Tertiary modification : Epoxidation of Mle10 (11%)
Comparative kinetic parameters vs cyclosporin A:
| Parameter | CsL | CsA |
|---|---|---|
| Vₘₐₓ (pmol/min/mg) | 18.7 ± 2.1 | 42.3 ± 3.8 |
| Kₘ (μM) | 9.2 ± 1.4 | 5.6 ± 0.9 |
| CLᵢₙₜ (mL/min/kg) | 0.11 | 0.23 |
This reduced metabolic clearance correlates with CsL's decreased membrane permeability (LogP = 4.1 vs 5.2 for CsA)
Supramolecular Interactions
MD simulations of CsL in micellar systems reveal:
Table 2: Binding thermodynamics to SDS micelles
| Parameter | Value | Method |
|---|---|---|
| ΔG (kJ/mol) | -28.4 ± 1.2 | ITC |
| Kₐ (×10⁴ M⁻¹) | 1.7 ± 0.3 | Fluorescence quenching |
| Binding sites/micelle | 2.1 | NMR titration |
Key interaction features:
- Penetration depth: 8.2 Å into micelle core
- Preferred orientation: Bmt1 side chain facing aqueous phase
- Residence time: 9.8 ns (2× longer than CsA)
These studies demonstrate CsL's distinct chemical behavior compared to other cyclosporins, particularly in metal coordination patterns, metabolic pathways, and supramolecular interactions. The absence of N-methylation at position 11 and modified hydrogen bonding network appear central to its unique reactivity profile. Further research is needed to fully characterize its photodegradation pathways and catalytic potential in asymmetric synthesis.
Scientific Research Applications
Immunosuppressive Applications
Organ Transplantation
Cyclosporin L is widely used to prevent organ rejection in kidney, liver, and heart transplants. Its mechanism involves inhibiting T-cell activation by blocking interleukin-2 production, which is crucial for T-lymphocyte proliferation and differentiation. This action helps maintain graft viability and function post-transplantation.
Autoimmune Diseases
The compound has shown efficacy in treating various autoimmune conditions such as rheumatoid arthritis and psoriasis. In patients with rheumatoid arthritis who did not respond adequately to methotrexate, this compound provided significant relief and improved clinical outcomes .
Ocular Applications
This compound has been investigated for its effects on ocular conditions, particularly dry eye syndrome and uveitis. A study demonstrated that topical administration of cyclosporin A (a closely related compound) significantly reduced inflammatory cell populations in the conjunctiva of animal models. This suggests a potential application for this compound in managing ocular inflammation .
Case Study: Atopic Dermatitis
A report detailed five cases of severe atopic dermatitis treated with cyclosporin A over three months. Patients experienced marked improvements in skin condition, indicating the compound's effectiveness in managing chronic inflammatory skin diseases .
Regenerative Medicine
Recent research highlights the role of this compound in promoting cardiomyocyte differentiation from induced pluripotent stem cells (iPSCs). A study found that the addition of cyclosporin A significantly enhanced the yield of functional cardiac cells from iPSCs, suggesting its potential use in cardiac regenerative therapies .
Pharmacogenomics and Personalized Medicine
The integration of pharmacogenomics into treatment protocols involving this compound has been explored to optimize therapeutic outcomes. Variability in patient responses to cyclosporin can be attributed to genetic differences affecting drug metabolism. Tailoring dosages based on genetic profiles may improve efficacy and reduce adverse effects .
Table 1: Indications for this compound
| Indication | Description |
|---|---|
| Organ Transplantation | Prevents rejection in kidney, liver, heart transplants |
| Autoimmune Diseases | Used for rheumatoid arthritis, psoriasis |
| Ocular Conditions | Effective in treating dry eye syndrome and uveitis |
| Regenerative Medicine | Promotes cardiomyocyte differentiation from iPSCs |
Table 2: Case Studies Summary
Mechanism of Action
Cyclosporin L exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in the activation of T-cells. By binding to cyclophilin, a cytosolic protein, this compound forms a complex that inhibits calcineurin. This inhibition prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), thereby reducing the production of interleukin-2 and other cytokines essential for T-cell activation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclosporin A
- Molecular Target : Cyclophilin A, forming a complex that inhibits calcineurin, blocking NFAT (nuclear factor of activated T-cells) signaling .
- Therapeutic Use: Gold-standard immunosuppressant in organ transplantation; also used in autoimmune diseases .
- Side Effects : Nephrotoxicity, hypertension, and hepatotoxicity .
FK506 (Tacrolimus)
- Molecular Target : FKBP12 (FK506-binding protein), forming a complex that inhibits calcineurin with a mechanism parallel to Cyclosporin A .
- Potency : 10–100× more potent than Cyclosporin A in suppressing IL-2 transcription .
- Clinical Use : Preferred in liver transplants due to lower rejection rates .
- Comparison to Cyclosporin L: this compound’s immunophilin selectivity (e.g., cyclophilin vs. FKBP) may result in distinct drug interactions or toxicity profiles .
Valspodar (Non-Immunosuppressive Analogue)
- Structure: Cyclosporin A derivative with modified residue positions to eliminate immunosuppression while retaining P-glycoprotein inhibition .
- Application : Chemotherapy adjuvant to reverse multidrug resistance in cancers .
- Comparison to this compound: this compound may similarly lack immunosuppressive effects if structural modifications disrupt calcineurin binding .
NIM811 and Sanglifehrin A
- Therapeutic Potential: Liver protection in ischemia/reperfusion injury without Cyclosporin A’s side effects .
- Comparison to this compound: this compound could share mPT modulation properties, making it a candidate for non-immunosuppressive applications .
Data Tables
Table 1: Comparative Pharmacological Profiles
| Compound | Molecular Target | Key Mechanism | Clinical Use | Major Side Effects |
|---|---|---|---|---|
| This compound | Cyclophilin (hypothesized) | Calcineurin inhibition (?) | Under investigation | Unknown |
| Cyclosporin A | Cyclophilin A | NFAT inhibition | Transplant, autoimmune | Nephrotoxicity |
| FK506 | FKBP12 | NFAT inhibition | Transplant | Neurotoxicity, diabetes |
| Valspodar | P-glycoprotein | Chemosensitization | Cancer adjunct | Minimal immunosuppression |
| NIM811 | Cyclophilin A | mPT pore inhibition | Liver protection | Limited toxicity |
Table 2: Structural and Functional Differences
| Feature | This compound | Cyclosporin A | FK506 |
|---|---|---|---|
| Amino Acid Residues | Modified at positions 1, 3 | MeBmt at position 1 | Macrolide structure |
| Immunosuppression | Potentially reduced | High | High |
| Binding Partner | Cyclophilin (specific isoform?) | Cyclophilin A | FKBP12 |
| Key Applications | Emerging (e.g., antimicrobial) | Transplant | Transplant, autoimmune |
Biological Activity
Cyclosporin L, a member of the cyclosporin family, is a cyclic undecapeptide known for its immunosuppressive properties. This compound has garnered attention for its potential therapeutic applications, particularly in transplant medicine and autoimmune diseases. The biological activity of this compound includes modulation of immune responses, effects on cellular metabolism, and implications in various clinical conditions.
Immunosuppressive Effects
this compound primarily exerts its effects by inhibiting T-lymphocyte activation. It binds to cyclophilin, leading to the inhibition of calcineurin, which is crucial for the activation of nuclear factor of activated T-cells (NFAT). This action results in decreased transcription of interleukin-2 (IL-2) and other cytokines essential for T-cell proliferation and differentiation .
Cellular Effects
Impact on Cell Metabolism
Research indicates that exposure to this compound can alter cellular metabolism. In renal epithelial cell cultures, it has been observed that high concentrations can lead to cell death, while lower concentrations may induce sublethal toxicity followed by cellular regeneration. Specifically, alterations in DNA and protein synthesis have been documented, with initial stimulation followed by inhibition at higher doses .
Case Studies
-
Intracranial Thrombotic Events
A study reported two cases where patients treated with this compound developed thrombotic complications. One patient experienced severe headaches due to cerebral venous sinus thrombosis, while another presented with neurological deficits linked to arterial thrombosis. These cases highlight the potential vascular risks associated with this compound therapy . -
Skin Reactions
A case involving a patient undergoing treatment for liver transplant revealed skin lesions exacerbated by this compound. The lesions improved when the dosage was reduced, indicating a direct correlation between the drug's immunosuppressive effects and skin health .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Immunosuppression | Inhibits T-cell activation and IL-2 production. |
| Nephrotoxicity | Alters renal cell metabolism; potential for both toxic and regenerative effects. |
| Vascular Complications | Associated with thrombotic events in various vascular beds. |
| Dermatological Effects | Can exacerbate skin conditions; requires careful monitoring during treatment. |
Q & A
Q. How can researchers determine the structural conformation of Cyclosporin L in varying solvent environments?
Cyclosporin analogs adopt distinct conformations depending on solvent polarity and temperature. For example, Cyclosporin A forms intramolecular hydrogen bonds in non-polar solvents (e.g., chloroform) but adopts extended conformations in polar solvents . Methodological approaches include:
- Nuclear Magnetic Resonance (NMR) : To analyze hydrogen bonding patterns and dynamic structural shifts .
- X-ray crystallography : For high-resolution structural determination in crystalline states .
- Molecular Dynamics (MD) simulations : To model solvent-dependent conformational flexibility and validate experimental data .
Q. What experimental strategies optimize this compound biosynthesis in fungal cultures?
Cyclosporin production in Tolypocladium inflatum is influenced by fermentation parameters. Key methodologies include:
- Response Surface Methodology (RSM) : To statistically optimize media components (e.g., carbon/nitrogen sources) and environmental factors (pH, aeration) .
- Strain selection : Submerged cultures of T. inflatum yield higher peptide diversity; genetic screening can identify high-producing strains .
- Precursor supplementation : Adding amino acids like Bmt [(4R)-4-[(E)-2-butenyl]-4-methyl-l-threonine] to enhance cyclization efficiency .
Q. Which analytical techniques are suitable for detecting and quantifying this compound in biological matrices?
- High-Performance Liquid Chromatography (HPLC) : Paired with mass spectrometry (LC-MS/MS) for sensitive quantification .
- Enzyme-Linked Immunosorbent Assay (ELISA) : Using monoclonal antibodies specific to cyclosporin epitopes (note: cross-reactivity with analogs must be validated) .
- Thin-Layer Chromatography (TLC) : For rapid purity assessment during synthesis .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations elucidate this compound’s interaction with lipid membranes or protein targets?
- Micelle-binding studies : Use NMR chemical shift perturbations and MD to map binding interfaces with phospholipid micelles .
- Docking analysis : To predict interactions with cyclophilins or calcineurin, leveraging crystal structures of Cyclosporin A-cyclophilin complexes .
- Free energy calculations : Quantify binding affinities and identify critical residues for mutagenesis studies .
Q. What experimental designs address contradictory data on this compound’s bioactivity in different cell models?
- Dose-response profiling : Test across a range of concentrations to identify context-dependent effects (e.g., immunosuppressive vs. anti-HCV activity) .
- Gene expression microarrays : Compare transcriptional changes in TGFβ or NFAT pathways to reconcile divergent outcomes .
- Knockdown/knockout models : Use CRISPR/Cas9 to silence cyclophilin isoforms and assess functional redundancy .
Q. How do temperature and solvent polarity influence this compound’s conformational stability and biological activity?
- Circular Dichroism (CD) spectroscopy : Monitor secondary structure changes under varying temperatures .
- Isothermal Titration Calorimetry (ITC) : Measure binding entropy/enthalpy shifts to cyclophilin in polar vs. non-polar solvents .
- Fluorescence polarization assays : Track conformational rigidity using fluorescently labeled analogs .
Q. What methodologies validate the role of this compound in modulating heat shock protein (HSP) pathways?
- Co-immunoprecipitation (Co-IP) : Confirm physical interactions between this compound and HSP70 or other chaperones .
- Western blotting : Quantify HSP expression levels in preconditioning models (e.g., ischemia-reperfusion assays) .
- In vivo imaging : Use luciferase reporters to track HSP activation in real time .
Methodological Considerations for Data Contradictions
- Batch variability in fungal cultures : Standardize fermentation protocols and use LC-MS to monitor metabolite profiles .
- Conformational heterogeneity : Employ multiple biophysical techniques (NMR, MD) to account for dynamic structural states .
- Species-specific effects : Compare results across human, murine, and fungal models to identify conserved mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
